2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

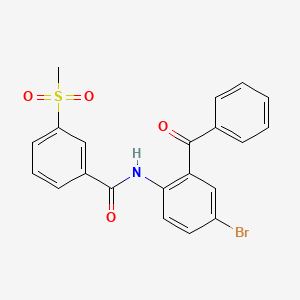

The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions and synthetic strategies vary, but the goal is to introduce the benzoyl group at the appropriate position on the pyrrolidine ring. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) is another approach .

Molecular Structure Analysis

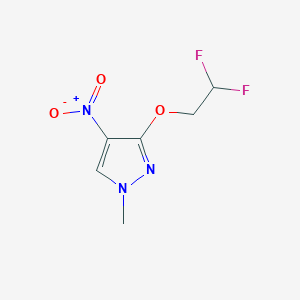

The molecular structure of 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,4-dimethylbenzoyl group attached. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .

Aplicaciones Científicas De Investigación

Organic Synthesis and Diverse Compound Libraries

Compounds similar to "2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride" serve as starting materials or intermediates in the synthesis of a wide array of structurally diverse libraries. For instance, the generation of a diverse library through alkylation and ring closure reactions showcases the utility of certain key compounds in synthesizing dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013). This underlines the importance of such chemicals in expanding the chemical space for potential pharmaceuticals, agrochemicals, and material science applications.

Catalysts and Reaction Mechanisms

Derivatives of pyrrolidine hydrochloride compounds can act as effective catalysts in chemical reactions. For example, "4-(N,N-Dimethylamino)pyrrolidine hydrochloride" has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, indicating the potential for pyrrolidine derivatives to facilitate efficient synthesis processes (Liu et al., 2014). This highlights the role of such compounds in developing sustainable and eco-friendly chemical processes.

Material Science and Polymer Chemistry

Compounds related to "2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride" find applications in material science, particularly in the synthesis of novel polymers. The development of new polyimides derived from specific dianhydride monomers and aromatic diamines, incorporating pyridine moieties, showcases the utility in creating materials with specific thermal, mechanical, and electronic properties (Wang et al., 2006). This is crucial for advancing technologies in electronics, aerospace, and automotive industries.

Medicinal Chemistry and Drug Discovery

The structural motifs found in "2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride" and its derivatives are integral to the discovery and development of new pharmaceutical agents. For example, the synthesis of novel non-peptide bradykinin B2 receptor antagonists utilizing related structural frameworks indicates the potential for designing drugs with improved pharmacological profiles (Abe et al., 1998). Such research is foundational in the ongoing quest for new therapeutics for various diseases.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-9-5-6-11(8-10(9)2)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSRABWFHXAMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCN2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)

![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)

![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)